4,4'-Methylenebis(N-sec-butylaniline)
Overview
Description
4,4’-Methylenebis(N-sec-butylaniline) is an organic compound with the molecular formula C21H30N2. It is a derivative of aniline, where the aniline groups are substituted with sec-butyl groups and connected via a methylene bridge. This compound is known for its use in various industrial applications, particularly as an epoxy curing agent .
Mechanism of Action
Target of Action
4,4’-Methylenebis(N-sec-butylaniline) is primarily used as an epoxy curing agent . The primary targets of this compound are epoxy resins, where it acts as a hardener or curing agent .
Mode of Action
The compound interacts with epoxy resins through a chemical reaction, leading to the formation of a three-dimensional cross-linked thermoset network . This reaction enhances the mechanical and thermal properties of the epoxy resin, making it more rigid and resistant to heat .
Biochemical Pathways
It is known that the compound plays a crucial role in the curing process of epoxy resins, leading to the formation of a hardened, thermoset polymer .
Result of Action
The primary result of the action of 4,4’-Methylenebis(N-sec-butylaniline) is the curing of epoxy resins . The compound acts as a hardener, enhancing the mechanical and thermal properties of the resin. This leads to the formation of a rigid, heat-resistant material that is used in a variety of industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-sec-butylaniline) typically involves the reaction of aniline derivatives with formaldehyde. The general synthetic route can be described as follows:
Starting Materials: Aniline derivatives (N-sec-butylaniline) and formaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Procedure: The aniline derivative reacts with formaldehyde to form the methylene bridge, resulting in the formation of 4,4’-Methylenebis(N-sec-butylaniline).
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(N-sec-butylaniline) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials and catalysts.
Controlled Conditions: Temperature, pressure, and reaction time are carefully controlled to optimize yield and purity.
Purification: The product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(N-sec-butylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its aniline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4,4’-Methylenebis(N-sec-butylaniline) has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenedianiline: Similar structure but without the sec-butyl groups.
4,4’-Methylenebis(N-methylaniline): Similar structure with methyl groups instead of sec-butyl groups.
4,4’-Methylenebis(N-ethyl-aniline): Similar structure with ethyl groups instead of sec-butyl groups.
Uniqueness
4,4’-Methylenebis(N-sec-butylaniline) is unique due to the presence of sec-butyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and effectiveness as an epoxy curing agent, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-butan-2-yl-4-[[4-(butan-2-ylamino)phenyl]methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2/c1-5-16(3)22-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)23-17(4)6-2/h7-14,16-17,22-23H,5-6,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZTZUHVGICSCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041499 | |
Record name | 4,4'-Bis(sec-butylamino)diphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzenamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5285-60-9 | |
Record name | 4,4′-Bis(sec-butylamino)diphenylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5285-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4,4'-methylenebis(N-(1-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Bis(sec-butylamino)diphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylenebis[N-sec-butylaniline] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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